Fmoc-D-Glu(OtBu)-OH
CAS No.: 104091-08-9
Cat. No.: VC21549609
Molecular Formula: C24H27NO6
Molecular Weight: 425,5*18,01 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104091-08-9 |
|---|---|
| Molecular Formula | C24H27NO6 |
| Molecular Weight | 425,5*18,01 g/mole |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m1/s1 |
| Standard InChI Key | OTKXCALUHMPIGM-HXUWFJFHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| SMILES | CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical and Physical Properties
Fmoc-D-Glu(OtBu)-OH possesses distinct chemical and physical properties that make it suitable for peptide synthesis applications. The compound exists as a white powder at room temperature and exhibits specific characteristics that influence its reactivity and handling requirements.
Basic Properties
The following table summarizes the key physical and chemical properties of Fmoc-D-Glu(OtBu)-OH:
Structural Features
Fmoc-D-Glu(OtBu)-OH contains several key structural elements that define its chemical behavior:
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The D-configuration of glutamic acid provides the opposite stereochemistry to naturally occurring L-glutamic acid
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The Fmoc protecting group shields the α-amino group, being stable to acidic conditions but readily cleaved under basic conditions (typically with piperidine)
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The tert-butyl ester protects the γ-carboxyl group of glutamic acid and is acid-labile, being removed under TFA treatment
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The α-carboxyl group remains unprotected, allowing for peptide bond formation at this position
The chemical name according to IUPAC nomenclature is (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid .
Synthesis Methods
Several methods have been developed for the synthesis of Fmoc-D-Glu(OtBu)-OH, with ongoing improvements aimed at increasing yield, reducing costs, and making the process more environmentally friendly.
Traditional Synthesis Approach
The traditional synthetic route for Fmoc-D-Glu(OtBu)-OH involves multiple steps, beginning with D-glutamic acid:
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Protection of both carboxylic acid groups of D-glutamic acid as tert-butyl esters to form D-Glu(OtBu)₂
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Selective removal of the α-tert-butyl ester group
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Introduction of the Fmoc protecting group at the α-amino position
This conventional approach, while effective, presents several challenges including low yields, high costs, and complexity that makes it less suitable for large-scale commercial production .
Applications in Research and Industry
Fmoc-D-Glu(OtBu)-OH serves several critical functions in both research and industrial settings, primarily in peptide synthesis and related fields.
Peptide Synthesis
The compound plays a fundamental role in solid-phase peptide synthesis (SPPS), where it is used as a building block to incorporate D-glutamic acid residues into peptide chains. The Fmoc protection strategy offers several advantages:
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Mild deprotection conditions (basic conditions using piperidine in DMF)
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Orthogonality with tert-butyl side-chain protection (removed under acidic conditions)
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Compatibility with a wide range of coupling reagents
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Production of UV-active byproducts that facilitate monitoring of the synthesis process
Specific Research Applications
Fmoc-D-Glu(OtBu)-OH is utilized in various advanced research applications:
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Development of peptide-based drugs and therapeutic agents
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Design of peptidomimetics with enhanced stability compared to natural peptides
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Creation of D-amino acid containing peptides that resist enzymatic degradation
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Synthesis of bioactive peptides for studying receptor-ligand interactions
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Production of peptide libraries for drug discovery screening
Pharmaceutical and Biotechnological Applications
In the pharmaceutical and biotechnology industries, this compound facilitates:
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Development of peptide-based drugs with improved pharmacokinetic properties
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Creation of peptide vaccines and immunomodulatory compounds
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Synthesis of diagnostic agents and imaging probes
| Safety Parameter | Classification/Requirement |
|---|---|
| GHS Pictogram | Irritant |
| Hazard Statements | H315, H319, H335 (Skin irritation, eye irritation, respiratory irritation) |
| Precautionary Statements | P261, P305+P351+P338 (Avoid breathing dust, IF IN EYES: Rinse cautiously) |
| Personal Protective Equipment | Eye shields, gloves, type N95 or P1 respirator filter |
| WGK (Water Hazard Class) | 1-3 (depending on source) |
| Signal Word | Warning |
When handling this compound, standard laboratory safety protocols should be followed, including working in a well-ventilated area and using appropriate personal protective equipment .
Stability and Degradation
Fmoc-D-Glu(OtBu)-OH is generally stable under recommended storage conditions, but should be monitored for:
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Potential hydrolysis of the Fmoc group under basic conditions
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Cleavage of the tert-butyl ester under acidic conditions
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Racemization (though this is less common than with other protected amino acids)
For stock solutions, it is recommended to prepare fresh solutions where possible, though solutions can be stored at -20°C for several months if necessary .
Solution Preparation and Use in Peptide Synthesis
For research applications, proper preparation of Fmoc-D-Glu(OtBu)-OH solutions is critical for successful peptide synthesis.
Stock Solution Preparation
The following table provides guidance for preparing stock solutions of different concentrations:
| Desired Concentration | For 1 mg | For 5 mg | For 10 mg |
|---|---|---|---|
| 1 mM | 2.3502 mL | 11.7509 mL | 23.5018 mL |
| 5 mM | 0.47 mL | 2.3502 mL | 4.7004 mL |
| 10 mM | 0.235 mL | 1.1751 mL | 2.3502 mL |
For optimal solubility, it is recommended to warm the container to 37°C and sonicate if necessary .
Application in Fmoc-SPPS
In solid-phase peptide synthesis, Fmoc-D-Glu(OtBu)-OH is typically used according to the following protocol:
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Activation of the α-carboxyl group using coupling reagents (e.g., HBTU/HOBt, HATU, or DIC/HOBt)
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Coupling to the N-terminus of the growing peptide chain
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Removal of the Fmoc group using 20% piperidine in DMF
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Final cleavage of the completed peptide and removal of the tert-butyl ester protection using TFA with appropriate scavengers
When peptides containing multiple glutamic acid residues are synthesized, scavengers such as thiophenol or anisole should be included in the cleavage mixture to prevent unwanted side reactions from tert-butyl cations released during deprotection .
| Package Size | Approximate Price Range (USD) | Typical Purity |
|---|---|---|
| 1-5 g | $40-235 | ≥95% |
| 25 g | $235-440 | ≥95% |
| 50 g | $440-500 | ≥95% |
| 100 g | $135-762 | ≥95% |
Prices vary significantly between suppliers, with specialty research chemical providers typically charging premium prices for higher purity grades .
Quality Control Parameters
Commercial suppliers typically provide the following quality control information:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume